

# Spectroscopic Data Overview for 4-Chloro-3-nitrobenzanilide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 4-Chloro-3-nitrobenzanilide

CAS No.: 41614-16-8

Cat. No.: B1605022

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Chloro-3-nitrobenzanilide** is a multifaceted organic compound with significant potential in medicinal chemistry and materials science. Its chemical structure, characterized by a benzanilide core substituted with a chloro and a nitro group, imparts unique electronic and steric properties that are crucial for its biological activity and material characteristics. Accurate structural elucidation and characterization are paramount for its application in drug design and development. This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Chloro-3-nitrobenzanilide**, offering insights into its structural features through Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR), Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties:[1]

- Molecular Formula:  $\text{C}_{13}\text{H}_9\text{ClN}_2\text{O}_3$
- Molecular Weight: 276.67 g/mol [1]
- IUPAC Name: 4-chloro-3-nitro-N-phenylbenzamide[1]
- CAS Number: 41614-16-8[1]

Diagram of the Molecular Structure of **4-Chloro-3-nitrobenzanilide**

Caption: Molecular structure of **4-Chloro-3-nitrobenzanilide**.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in a molecule. For **4-Chloro-3-nitrobenzanilide**, the <sup>1</sup>H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoyl and the aniline rings, as well as a signal for the amide proton.

### Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10.5	Singlet	1H	N-H (Amide)
~8.5	Doublet	1H	Ar-H (ortho to NO <sub>2</sub> )
~8.2	Doublet of Doublets	1H	Ar-H (ortho to C=O, meta to NO <sub>2</sub> )
~7.8	Doublet	1H	Ar-H (ortho to Cl)
~7.7	Doublet	2H	Ar-H (ortho to NH)
~7.4	Triplet	2H	Ar-H (meta to NH)
~7.2	Triplet	1H	Ar-H (para to NH)

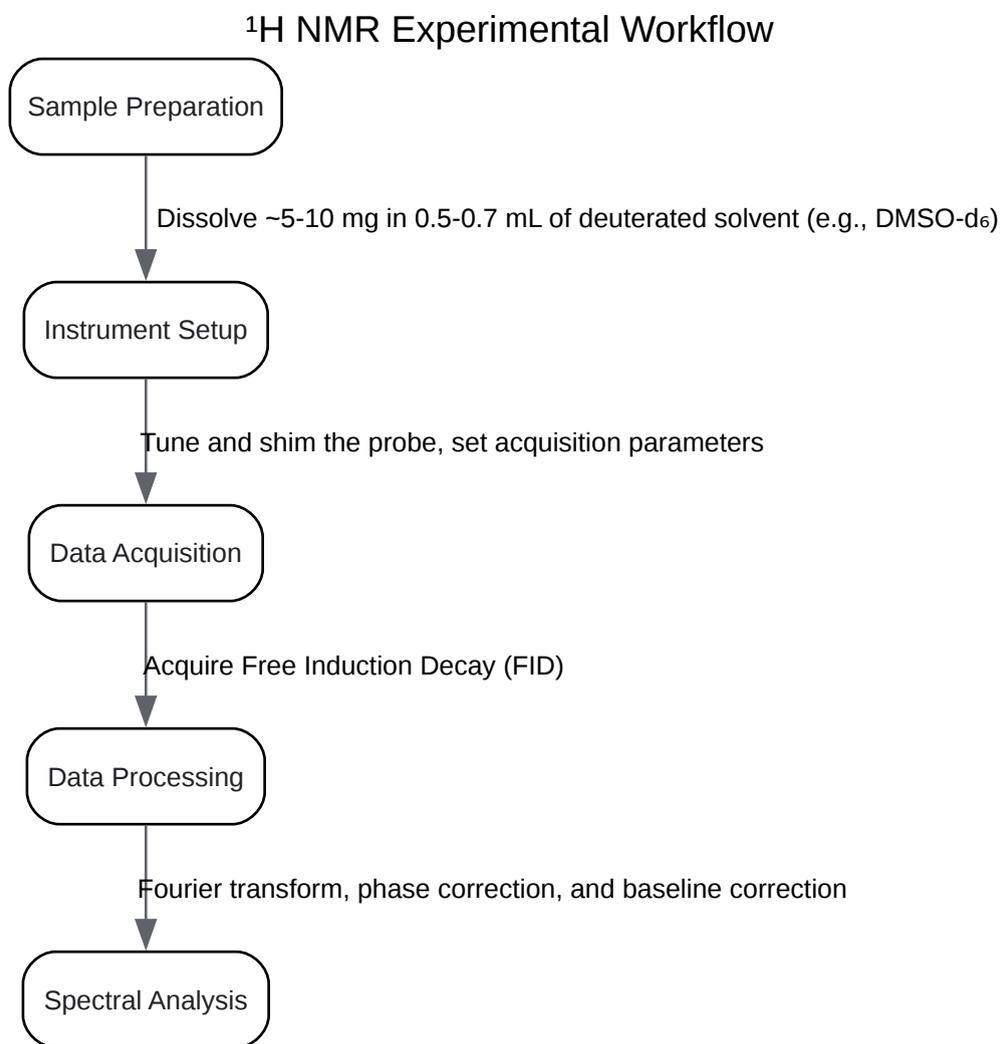
### Interpretation:

The downfield chemical shift of the amide proton (~10.5 ppm) is due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. The protons on the 4-chloro-3-nitrobenzoyl ring are expected to be in the downfield region due to the electron-withdrawing effects of the chloro and nitro groups. The proton ortho to the nitro group is the most deshielded. The protons on the N-phenyl ring will appear as a set of multiplets in the

aromatic region, with the protons ortho to the amide nitrogen being the most downfield of this set.

## Experimental Protocol: $^1\text{H}$ NMR Spectroscopy

Diagram of the  $^1\text{H}$  NMR Experimental Workflow



[Click to download full resolution via product page](#)

Caption: A simplified workflow for acquiring a  $^1\text{H}$  NMR spectrum.

Step-by-Step Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of **4-Chloro-3-nitrobenzanilide** and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in an NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
- **Instrument Setup:** Insert the NMR tube into the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.
- **Data Acquisition:** Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. A standard <sup>1</sup>H NMR experiment is typically sufficient.
- **Data Processing:** The acquired Free Induction Decay (FID) is processed by applying a Fourier transform to convert the time-domain data into the frequency domain. This is followed by phase correction and baseline correction to obtain a clear spectrum.
- **Spectral Analysis:** The processed spectrum is then analyzed to determine chemical shifts, coupling constants, and integrals for each signal.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in **4-Chloro-3-nitrobenzanilide** will give a distinct signal in the <sup>13</sup>C NMR spectrum.

Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~164	C=O (Amide Carbonyl)
~148	C-NO <sub>2</sub>
~139	C-NH (Aniline Ring)
~136	C-Cl
~133	C-C=O
~131	Ar-C (Aniline Ring)
~129	Ar-C (Aniline Ring)
~125	Ar-C (Benzoyl Ring)
~124	Ar-C (Benzoyl Ring)
~121	Ar-C (Aniline Ring)
~120	Ar-C (Benzoyl Ring)

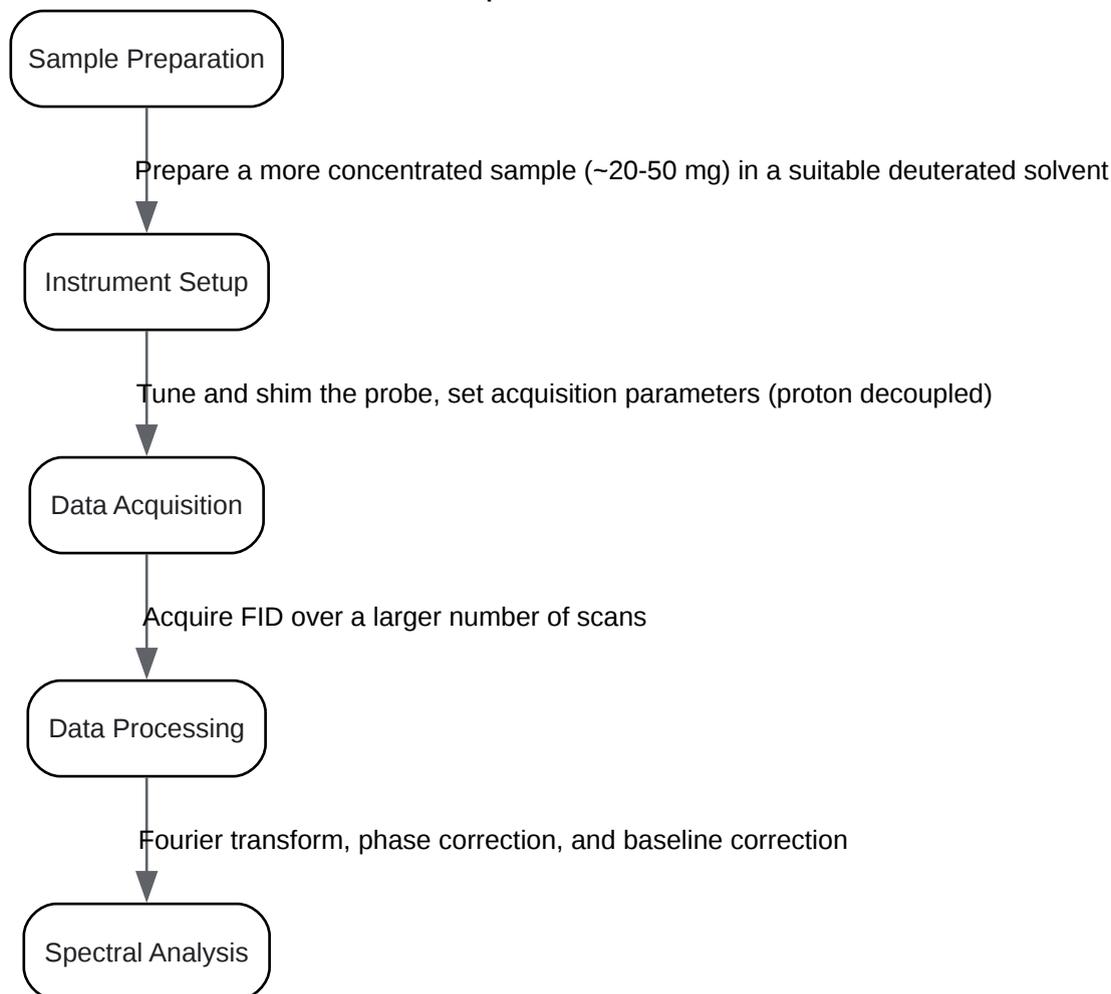
#### Interpretation:

The carbonyl carbon of the amide group is expected to be the most downfield signal due to its direct attachment to two electronegative atoms (oxygen and nitrogen). The carbon atoms attached to the nitro and chloro groups will also be significantly downfield. The remaining aromatic carbons will appear in the typical aromatic region (120-140 ppm). The chemical shifts will be influenced by the substitution pattern on both aromatic rings.

## Experimental Protocol: <sup>13</sup>C NMR Spectroscopy

Diagram of the <sup>13</sup>C NMR Experimental Workflow

### $^{13}\text{C}$ NMR Experimental Workflow



[Click to download full resolution via product page](#)

Caption: A simplified workflow for acquiring a  $^{13}\text{C}$  NMR spectrum.

Step-by-Step Methodology:

- Sample Preparation: Prepare a more concentrated solution of **4-Chloro-3-nitrobenzanilide** (20-50 mg) in a deuterated solvent as the  $^{13}\text{C}$  nucleus is less sensitive than the  $^1\text{H}$  nucleus.
- Instrument Setup: Tune and shim the probe for the  $^{13}\text{C}$  frequency.
- Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling. A larger number of scans is typically required to achieve a good signal-to-noise ratio.

- **Data Processing:** Process the FID using Fourier transformation, followed by phase and baseline corrections.
- **Spectral Analysis:** Analyze the spectrum to identify the chemical shift of each unique carbon atom.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **4-Chloro-3-nitrobenzanilide** will show characteristic absorption bands for the N-H, C=O, N-O, and C-Cl bonds, as well as for the aromatic rings.

### Key IR Absorption Bands

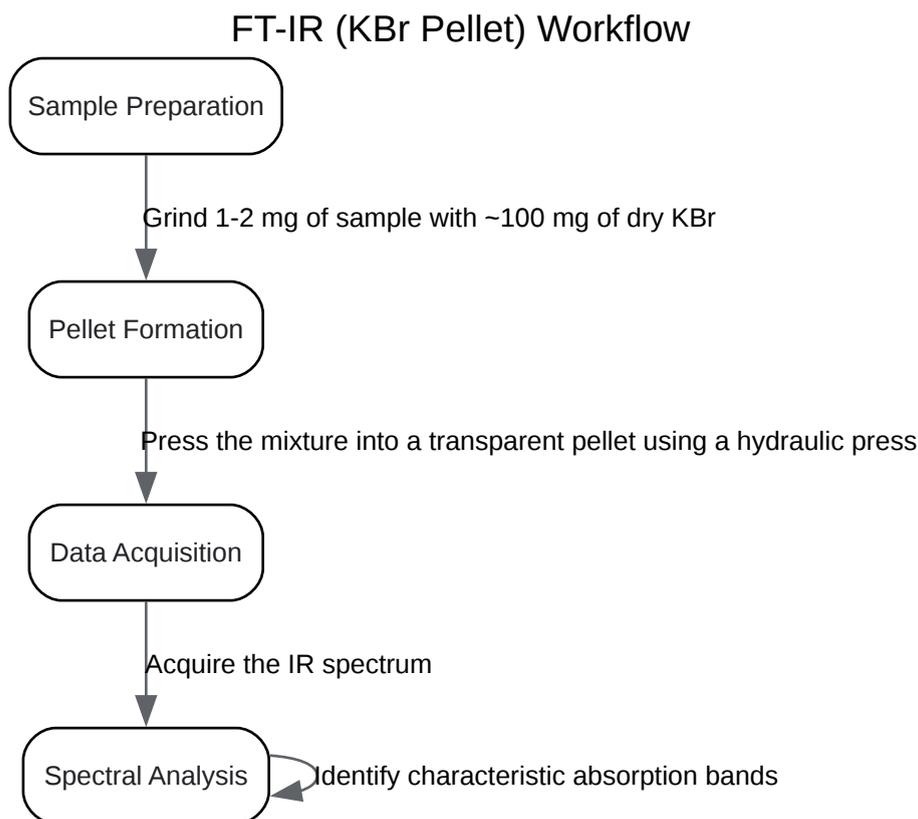
Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group
~3300	Medium	N-H Stretch (Amide)
~1660	Strong	C=O Stretch (Amide I)
~1530	Strong	N-O Asymmetric Stretch (Nitro)
~1590, ~1490	Medium	C=C Stretch (Aromatic)
~1350	Strong	N-O Symmetric Stretch (Nitro)
~1290	Medium	C-N Stretch (Amide)
~750	Strong	C-Cl Stretch

### Interpretation:

The presence of a medium intensity band around 3300 cm<sup>-1</sup> is indicative of the N-H stretching vibration of the secondary amide. A strong absorption band around 1660 cm<sup>-1</sup> corresponds to the carbonyl (C=O) stretching of the amide group (Amide I band). The strong bands at approximately 1530 cm<sup>-1</sup> and 1350 cm<sup>-1</sup> are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The C-Cl stretching vibration is expected to appear in the fingerprint region, around 750 cm<sup>-1</sup>.

## Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

Diagram of the FT-IR (KBr Pellet) Experimental Workflow



[Click to download full resolution via product page](#)

Caption: A simplified workflow for acquiring an FT-IR spectrum using the KBr pellet method.

Step-by-Step Methodology:

- **Sample Preparation:** Grind a small amount of **4-Chloro-3-nitrobenzanilide** (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- **Pellet Formation:** Transfer the finely ground mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be

recorded first.

- Spectral Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For **4-Chloro-3-nitrobenzanilide**, electron ionization (EI) is a common method used.

### Expected Mass Spectrum Data

m/z	Ion
276/278	[M] <sup>+</sup> (Molecular ion peak with isotopic pattern for Cl)
184/186	[Cl(NO <sub>2</sub> )C <sub>6</sub> H <sub>3</sub> CO] <sup>+</sup>
154	[ClC <sub>6</sub> H <sub>3</sub> CO] <sup>+</sup>
138	[NO <sub>2</sub> C <sub>6</sub> H <sub>3</sub> CO] <sup>+</sup>
125	[C <sub>6</sub> H <sub>5</sub> NCO] <sup>+</sup>
92	[C <sub>6</sub> H <sub>5</sub> N] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Note: The presence of chlorine will result in an isotopic pattern for chlorine-containing fragments (M and M+2 in a ~3:1 ratio).

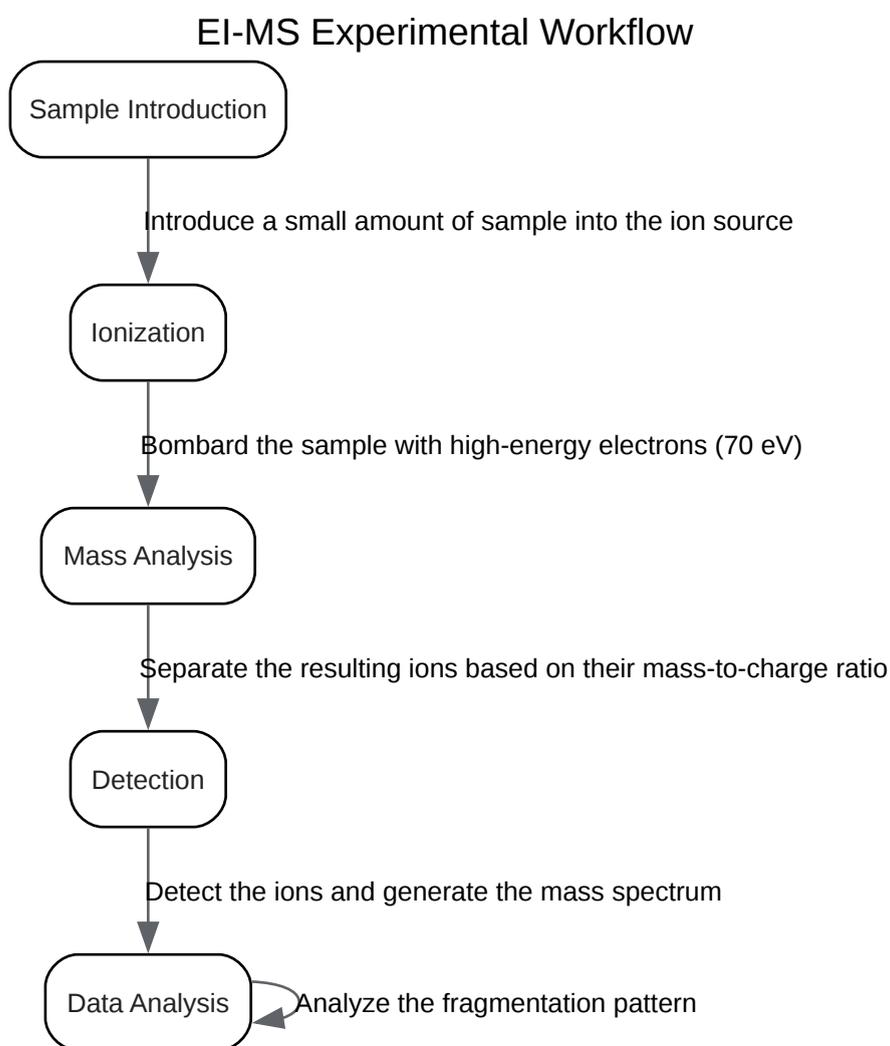
### Interpretation:

The mass spectrum is expected to show a molecular ion peak [M]<sup>+</sup> at m/z 276 and an isotope peak at m/z 278, corresponding to the presence of the <sup>35</sup>Cl and <sup>37</sup>Cl isotopes. Key fragmentation pathways would involve the cleavage of the amide bond. The observation of a prominent peak at m/z 184 (and 186) corresponds to the 4-chloro-3-nitrobenzoyl cation.<sup>[1]</sup> Another significant fragment would be the benzoyl cation derivative at m/z 138.<sup>[1]</sup> Further

fragmentation can lead to the loss of the nitro and chloro groups and fragmentation of the aniline portion of the molecule.

## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Diagram of the EI-MS Experimental Workflow



[Click to download full resolution via product page](#)

Caption: A simplified workflow for acquiring an EI-Mass Spectrum.

Step-by-Step Methodology:

- **Sample Introduction:** A small amount of the solid sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe.
- **Ionization:** The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated according to their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ .
- **Data Analysis:** The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions, which provides information about the molecular weight and structure of the compound.

## Conclusion

The spectroscopic techniques of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry collectively provide a detailed and unambiguous structural characterization of **4-Chloro-3-nitrobenzanilide**. This guide has outlined the expected spectral data, its interpretation, and the fundamental experimental protocols for acquiring this information. For researchers and scientists in drug development and related fields, a thorough understanding of these spectroscopic fingerprints is essential for quality control, reaction monitoring, and the rational design of new chemical entities based on the **4-Chloro-3-nitrobenzanilide** scaffold.

## References

- PubChem. **4-Chloro-3-nitrobenzanilide**. National Center for Biotechnology Information. [\[Link\]](#)

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. 4-Chloro-3-nitrobenzanilide | C13H9ClN2O3 | CID 96073 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Spectroscopic Data Overview for 4-Chloro-3-nitrobenzanilide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1605022#spectroscopic-data-overview-for-4-chloro-3-nitrobenzanilide\]](https://www.benchchem.com/product/b1605022#spectroscopic-data-overview-for-4-chloro-3-nitrobenzanilide)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)